![molecular formula C20H20FNO6S2 B2700730 4-ethoxy-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide CAS No. 896328-69-1](/img/structure/B2700730.png)
4-ethoxy-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide
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Description
4-ethoxy-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.
Scientific Research Applications
Synthesis and Characterization
Studies have focused on synthesizing and characterizing derivatives of benzenesulfonamide, revealing their potential in developing new materials and compounds with unique properties. For instance, the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides involve preparing novel compounds from the 3-arylsulfonyl heterocycle, demonstrating the versatility of sulfonamides in chemical synthesis Hartman & Halczenko, 1990.
Biological Screening
Sulfonamide derivatives have been evaluated for their antimicrobial and cytotoxic activities. For example, the antimicrobial activity of various synthesized compounds was assessed in vitro, highlighting the potential of these compounds in developing new antimicrobial agents El-Gaby et al., 2018. Another study synthesized 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides and tested them for cytotoxicity and carbonic anhydrase inhibitory potential, suggesting their utility in tumor-specificity studies and as enzyme inhibitors Gul et al., 2016.
Photodynamic Therapy Applications
The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been explored for photodynamic therapy, a treatment modality for cancer. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, indicating their potential as photosensitizers in cancer treatment Pişkin et al., 2020.
Analytical and Spectroscopic Applications
Research has also delved into the photophysical properties of sulfonamide derivatives, investigating their fluorescence characteristics for potential applications in analytical chemistry and materials science. For example, the effect of substituents on the photophysical properties of 4-(2-Substitutedhydrazinyl)Benzenesulfonamides derivatives was examined, shedding light on how these properties can be tailored for specific uses Bozkurt et al., 2016.
properties
IUPAC Name |
4-ethoxy-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO6S2/c1-2-27-16-7-11-18(12-8-16)30(25,26)22-14-20(19-4-3-13-28-19)29(23,24)17-9-5-15(21)6-10-17/h3-13,20,22H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKMOGBEPDIXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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